molecular formula C13H16ClN3O3 B2529289 1-[4-(2-Chloropyridine-4-carbonyl)piperazin-1-yl]-2-methoxyethan-1-one CAS No. 1178805-78-1

1-[4-(2-Chloropyridine-4-carbonyl)piperazin-1-yl]-2-methoxyethan-1-one

Cat. No. B2529289
CAS RN: 1178805-78-1
M. Wt: 297.74
InChI Key: SISTYRYVGGEJIG-UHFFFAOYSA-N
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Description

1-[4-(2-Chloropyridine-4-carbonyl)piperazin-1-yl]-2-methoxyethan-1-one, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific research community for its potential therapeutic application in the treatment of various cancers and autoimmune diseases.

Mechanism of Action

1-[4-(2-Chloropyridine-4-carbonyl)piperazin-1-yl]-2-methoxyethan-1-one exerts its therapeutic effects through the selective inhibition of BTK. By blocking B-cell receptor signaling, 1-[4-(2-Chloropyridine-4-carbonyl)piperazin-1-yl]-2-methoxyethan-1-one can induce apoptosis (programmed cell death) in B-cells, thereby reducing their proliferation and survival. This mechanism of action has been shown to be effective in preclinical studies of various cancers and autoimmune diseases.
Biochemical and Physiological Effects:
1-[4-(2-Chloropyridine-4-carbonyl)piperazin-1-yl]-2-methoxyethan-1-one has been shown to have a number of biochemical and physiological effects in preclinical studies. For example, 1-[4-(2-Chloropyridine-4-carbonyl)piperazin-1-yl]-2-methoxyethan-1-one has been shown to inhibit the activation of BTK and downstream signaling pathways, reduce the proliferation of B-cells, induce apoptosis in B-cells, and reduce the production of pro-inflammatory cytokines. These effects have been observed in various cancer and autoimmune disease models.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-[4-(2-Chloropyridine-4-carbonyl)piperazin-1-yl]-2-methoxyethan-1-one for lab experiments is its high selectivity for BTK. This selectivity allows for more precise targeting of B-cell receptor signaling, which can reduce the risk of off-target effects. Additionally, 1-[4-(2-Chloropyridine-4-carbonyl)piperazin-1-yl]-2-methoxyethan-1-one has shown good pharmacokinetic properties, including high oral bioavailability and good tissue distribution. However, one of the limitations of 1-[4-(2-Chloropyridine-4-carbonyl)piperazin-1-yl]-2-methoxyethan-1-one is its relatively short half-life, which may require frequent dosing in clinical settings.

Future Directions

There are a number of future directions for the study of 1-[4-(2-Chloropyridine-4-carbonyl)piperazin-1-yl]-2-methoxyethan-1-one. One potential direction is the development of combination therapies that include 1-[4-(2-Chloropyridine-4-carbonyl)piperazin-1-yl]-2-methoxyethan-1-one and other targeted therapies. Additionally, further studies are needed to determine the optimal dosing and treatment regimens for 1-[4-(2-Chloropyridine-4-carbonyl)piperazin-1-yl]-2-methoxyethan-1-one in clinical settings. Finally, the therapeutic potential of 1-[4-(2-Chloropyridine-4-carbonyl)piperazin-1-yl]-2-methoxyethan-1-one in other diseases beyond cancer and autoimmune disorders should be explored.

Synthesis Methods

The synthesis of 1-[4-(2-Chloropyridine-4-carbonyl)piperazin-1-yl]-2-methoxyethan-1-one involves a multi-step process that starts with the reaction of 2-chloropyridine-4-carboxylic acid with thionyl chloride to form 2-chloropyridine-4-carbonyl chloride. The resulting compound is then reacted with piperazine to form 4-(2-chloropyridine-4-carbonyl)piperazine. The final step involves the reaction of 4-(2-chloropyridine-4-carbonyl)piperazine with 2-methoxyethyl isocyanate to form 1-[4-(2-Chloropyridine-4-carbonyl)piperazin-1-yl]-2-methoxyethan-1-one.

Scientific Research Applications

1-[4-(2-Chloropyridine-4-carbonyl)piperazin-1-yl]-2-methoxyethan-1-one has been extensively studied for its potential therapeutic application in the treatment of various cancers and autoimmune diseases. In particular, 1-[4-(2-Chloropyridine-4-carbonyl)piperazin-1-yl]-2-methoxyethan-1-one has shown promising results in preclinical studies as a selective inhibitor of Bruton's tyrosine kinase (BTK), which is a key component of B-cell receptor signaling. This signaling pathway is known to play a critical role in the survival and proliferation of B-cells, which are involved in the pathogenesis of various cancers and autoimmune diseases.

properties

IUPAC Name

1-[4-(2-chloropyridine-4-carbonyl)piperazin-1-yl]-2-methoxyethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3O3/c1-20-9-12(18)16-4-6-17(7-5-16)13(19)10-2-3-15-11(14)8-10/h2-3,8H,4-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SISTYRYVGGEJIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCN(CC1)C(=O)C2=CC(=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(2-Chloropyridine-4-carbonyl)piperazin-1-yl]-2-methoxyethan-1-one

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